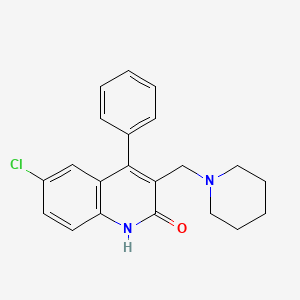
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one
Vue d'ensemble
Description
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one, also known as CPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is not fully understood. However, it has been suggested that 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one exerts its pharmacological effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also been shown to modulate the activity of neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is also stable and can be stored for a long time without degradation. However, 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has some limitations, including its low solubility in water, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one. One potential direction is to investigate the potential of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in combination with other anticancer drugs to improve their efficacy. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in animal models to determine its optimal dosage and administration route. Furthermore, the development of more water-soluble derivatives of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one could improve its bioavailability and therapeutic potential. Finally, the investigation of the potential of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in the treatment of other diseases, such as viral infections, could provide new therapeutic options for these diseases.
Conclusion:
In conclusion, 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a promising synthetic compound that has shown significant potential in various scientific research studies. It has been extensively studied for its anticancer, antifungal, antiviral, and antibacterial activities. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one and its potential therapeutic applications.
Applications De Recherche Scientifique
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has shown significant potential in various scientific research studies. It has been extensively studied for its anticancer, antifungal, antiviral, and antibacterial activities. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGKTXOIVHVYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




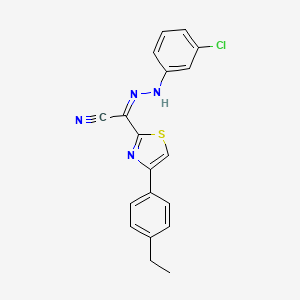
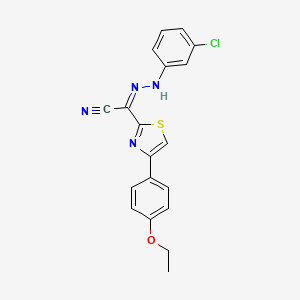
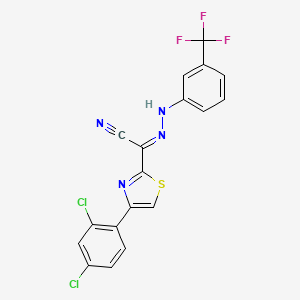
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B3407047.png)


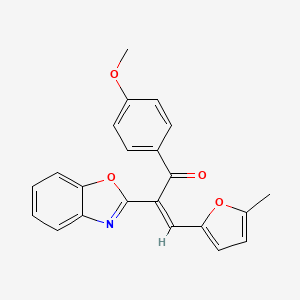
![5-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3407097.png)

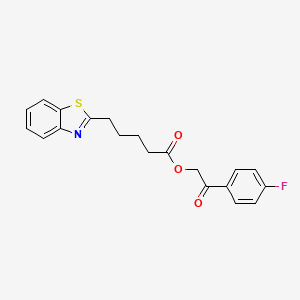
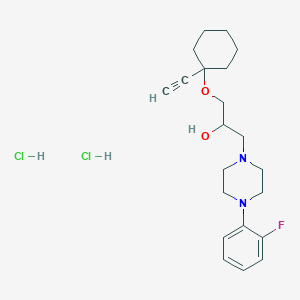
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B3407138.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B3407143.png)